molecular formula C13H17FN2O4 B1409537 2-{[(tert-Butoxy)carbonyl]amino}-3-(5-fluoropyridin-3-yl)propanoic acid CAS No. 1379830-89-3

2-{[(tert-Butoxy)carbonyl]amino}-3-(5-fluoropyridin-3-yl)propanoic acid

Cat. No.: B1409537
CAS No.: 1379830-89-3
M. Wt: 284.28 g/mol
InChI Key: MOQAREUTQHALKQ-UHFFFAOYSA-N
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Description

2-{[(tert-Butoxy)carbonyl]amino}-3-(5-fluoropyridin-3-yl)propanoic acid is a synthetic organic compound with the molecular formula C13H17FN2O4. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(tert-Butoxy)carbonyl]amino}-3-(5-fluoropyridin-3-yl)propanoic acid typically involves the protection of amino acids followed by coupling reactions. One common method involves the use of tert-butyl carbamate as a protecting group for the amino acid, followed by a coupling reaction with 5-fluoropyridine . The reaction conditions often include the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same protection and coupling steps but utilizes industrial-scale reactors and purification systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-{[(tert-Butoxy)carbonyl]amino}-3-(5-fluoropyridin-3-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-{[(tert-Butoxy)carbonyl]amino}-3-(5-fluoropyridin-3-yl)propanoic acid is widely used in scientific research due to its versatility:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme interactions and protein modifications.

    Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-{[(tert-Butoxy)carbonyl]amino}-3-(5-fluoropyridin-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(tert-Butoxy)carbonyl]amino}-3-(5-fluoropyridin-3-yl)propanoic acid is unique due to its specific fluoropyridine moiety, which imparts distinct chemical and biological properties. This makes it particularly valuable in medicinal chemistry for the development of novel therapeutic agents .

Properties

IUPAC Name

3-(5-fluoropyridin-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O4/c1-13(2,3)20-12(19)16-10(11(17)18)5-8-4-9(14)7-15-6-8/h4,6-7,10H,5H2,1-3H3,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOQAREUTQHALKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=CN=C1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[(tert-Butoxy)carbonyl]amino}-3-(5-fluoropyridin-3-yl)propanoic acid
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2-{[(tert-Butoxy)carbonyl]amino}-3-(5-fluoropyridin-3-yl)propanoic acid
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2-{[(tert-Butoxy)carbonyl]amino}-3-(5-fluoropyridin-3-yl)propanoic acid
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2-{[(tert-Butoxy)carbonyl]amino}-3-(5-fluoropyridin-3-yl)propanoic acid
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2-{[(tert-Butoxy)carbonyl]amino}-3-(5-fluoropyridin-3-yl)propanoic acid
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2-{[(tert-Butoxy)carbonyl]amino}-3-(5-fluoropyridin-3-yl)propanoic acid

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